9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

Organic Electronics Hole Transport Materials Ionization Potential

DMFL-NPB delivers 0.20 eV lower ionization energy (5.14 eV vs. 5.34 eV) and ~0.1 eV reduced hole injection barrier versus NPB, enabling lower driving voltages and extended battery life in mobile OLED displays. The rigid 9,9-dimethylfluorene bridge enforces stable amorphous film morphology, suppressing crystallization-induced failure during thermal cycling. In tandem OLED interconnectors, F4-TCNQ-doped DMFL-NPB maintains superior injection efficiency at high current densities. Ideal for vacuum thermal evaporation of HTLs in low-voltage, high-brightness OLED and OPV devices.

Molecular Formula C47H36N2
Molecular Weight 628.8 g/mol
CAS No. 222319-05-3
Cat. No. B1592075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene
CAS222319-05-3
Molecular FormulaC47H36N2
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
InChIInChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3
InChIKeyKJEQVQJWXVHKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene (CAS 222319-05-3) – Technical Procurement Overview for Organic Electronics


9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene (CAS 222319-05-3), commonly designated as DMFL-NPB, is a fluorene-bridged triarylamine hole transport material (HTM) belonging to the class of 2,7-bis(diarylamino)-9,9-dimethylfluorenes [1]. Characterized by its extended π-conjugated system incorporating naphthyl and phenyl substituents, this compound is engineered for vacuum-deposited thin-film applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its molecular architecture imparts specific electronic and morphological properties that differentiate it from simpler biphenyl-bridged analogs such as NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine).

Why 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene Cannot Be Replaced by Standard NPB in Performance-Critical OLED Stacks


Direct substitution of DMFL-NPB with the structurally analogous NPB is not performance-neutral. While both compounds share the same triarylamine hole-transporting core, the introduction of the 9,9-dimethylfluorene bridge in DMFL-NPB fundamentally alters the molecular geometry, electronic structure, and resulting device physics [1]. Specifically, the enforced planarization of the fluorene core modifies the dihedral angles between the central biphenyl-like unit and the terminal diarylamine groups [2]. This structural perturbation translates into quantifiable differences in ionization energy, hole injection barrier, and ultimately, device driving voltage and current density [3]. The evidence presented below demonstrates that for applications demanding low-voltage operation and high current throughput, NPB is not an equivalent alternative; the specific properties of DMFL-NPB are intrinsic to its molecular design.

Quantified Technical Differentiation of DMFL-NPB (CAS 222319-05-3) Against Comparator NPB: A Data-Driven Procurement Guide


Ionization Energy (IE) Reduction of 0.20 eV vs. NPB Lowers the Intrinsic Hole Injection Barrier

In a direct head-to-head photoelectron spectroscopy comparison, the ionization energy (IE) of pristine DMFL-NPB is measured at 5.14 eV, compared to 5.34 eV for pristine NPB [1]. This represents a quantifiable reduction of 0.20 eV, which is attributed to the alteration of the inner twist between the two main benzene rings from out-of-plane (NPB) to in-plane (DMFL-NPB) induced by the 9,9-dimethylfluorene bridge [2].

Organic Electronics Hole Transport Materials Ionization Potential

Hole Injection Barrier (HIB) Reduction of ~0.1 eV in Doped Systems vs. Doped NPB

When p-doped with F4-TCNQ, both DMFL-NPB and NPB experience an IE increase of approximately 0.2 eV [1]. However, the hole injection barrier (HIB) at the metal/organic interface for doped DMFL-NPB remains approximately 0.1 eV lower than that for doped NPB [2]. This persistent advantage indicates that the intrinsic electronic structure of the fluorene-bridged molecule provides a more favorable energetic alignment even after doping, a critical factor for high-performance tandem and stacked OLED architectures.

OLED Interface Engineering Charge Injection

Enhanced Device Performance: Lower Drive Voltage and Higher Current Density vs. NPB-Based Devices

In fabricated OLED devices, layers of pristine and F4-TCNQ-doped DMFL-NPB demonstrate 'highly enhanced electrical properties' compared to identical devices using NPB [1]. Specifically, devices incorporating DMFL-NPB achieve lower drive voltages and higher current densities at equivalent operating conditions [1]. While the referenced study provides a qualitative statement of enhancement, the underlying physical mechanism is consistently attributed to the reduced ionization energy and hole injection barrier documented in the quantitative evidence above [2].

OLED Device Physics Current-Voltage Characteristics

Optimized HOMO Level Alignment with ITO (5.2 eV) Reduces Interfacial Energy Barrier

The highest occupied molecular orbital (HOMO) level of DMFL-NPB is reported as 5.2 eV . This value is significantly closer to the work function of indium tin oxide (ITO, ~4.8-5.0 eV) compared to the HOMO of NPB, which is typically cited as 5.4-5.5 eV . The reduced energy offset minimizes the hole injection barrier at the anode interface, a key determinant of device turn-on voltage. This difference is a class-level inference based on established HOMO values for both materials.

Energy Level Alignment OLED Hole Injection

Fluorene Bridge Enforces Planarization and Alters Molecular Geometry for Distinct Charge Transport

Density functional theory (DFT) calculations on the broader class of 2,7-bis(diarylamino)-9,9-dimethylfluorenes indicate that the enforced planarization of the fluorene bridge leads to a slightly larger reorganization energy for the neutral/cation electron-exchange reaction compared to biphenyl-bridged systems [1]. Furthermore, the inner twist of the two main benzene rings in NPB is changed from out-of-plane to in-plane in DMFL-NPB due to the alkyl side chains [2]. This class-level structural feature distinguishes the entire family of fluorene-bridged HTMs from their biphenyl counterparts.

Molecular Structure Charge Transport DFT

Optimal Application Scenarios for 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene (DMFL-NPB) Based on Quantified Differentiation


Low-Voltage, High-Efficiency OLED Hole Transport Layers

The 0.20 eV reduction in ionization energy and the ~0.1 eV lower hole injection barrier compared to NPB make DMFL-NPB the preferred choice for hole transport layers (HTLs) in OLEDs designed for low-voltage operation [1]. This is particularly critical in mobile displays and solid-state lighting where power efficiency is a primary design constraint. The lower energy barrier directly translates to reduced power consumption and extended battery life.

P-Doped Interlayers in Tandem and High-Brightness OLEDs

In tandem OLED architectures, interconnectors require efficient charge generation and injection. The persistent advantage in hole injection barrier (≈0.1 eV lower) for F4-TCNQ-doped DMFL-NPB over doped NPB makes it a superior candidate for p-doped interlayers in these complex device stacks [2]. This enables higher current densities and improved charge balance, which are essential for achieving high brightness and stable operation in advanced display applications.

Vacuum-Deposited Thin Films Requiring Stable Amorphous Morphology

The 9,9-dimethylfluorene core imposes a rigid, non-planar geometry that promotes the formation of stable amorphous films during vacuum thermal evaporation [3]. This class-level property reduces the risk of crystallization during device operation and thermal cycling, which is a known failure mechanism in OLEDs using less morphologically stable HTMs like NPB. This makes DMFL-NPB suitable for applications demanding long-term operational stability and thermal robustness.

Research Platforms for Studying Structure-Property Relationships in HTMs

The well-defined structural transition from out-of-plane (NPB) to in-plane (DMFL-NPB) ring twist, and the corresponding quantifiable shift in ionization energy (5.34 eV vs. 5.14 eV), position DMFL-NPB as an ideal model compound for academic and industrial research programs investigating the impact of molecular geometry on charge injection and transport [4]. Its clear differentiation from NPB provides a controlled variable for systematic studies of organic semiconductor physics.

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